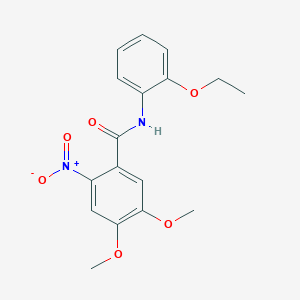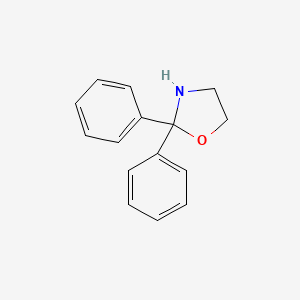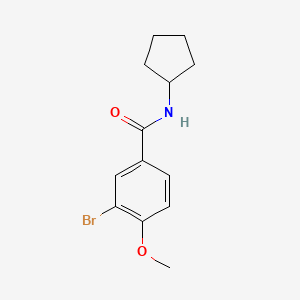methanone](/img/structure/B5864672.png)
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl](phenyl)methanone, also known as MPO, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its unique chemical and physical properties. In
Wirkmechanismus
The mechanism of action of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl](phenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In vivo studies have shown that this compound has anti-inflammatory effects by reducing the production of inflammatory mediators and cytokines. This compound has also been shown to inhibit the growth of tumors in animal models, indicating its potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl](phenyl)methanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. This compound is also stable under a variety of conditions, making it easy to handle and store. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound is also relatively expensive compared to other compounds, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl](phenyl)methanone. One area of interest is the development of new materials using this compound as a building block. This compound has been used in the synthesis of polymers and liquid crystals, but there is potential for the development of new materials with unique properties. Another area of interest is the development of new cancer therapies based on the mechanism of action of this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Additionally, there is potential for the development of new antimicrobial agents based on the activity of this compound against bacteria and fungi.
Synthesemethoden
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl](phenyl)methanone can be synthesized using a variety of methods, including the reaction of 4-methylbenzohydrazide with phenyl isocyanate in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with acetic anhydride to form this compound. Other methods involve the reaction of 4-methylphenyl hydrazine with phenyl isocyanate in the presence of a catalyst, such as copper(II) acetate or zinc chloride. The yield of this compound from these methods ranges from 50% to 80%, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl](phenyl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. In addition, this compound has been used as a building block in the synthesis of novel materials, such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11-7-9-13(10-8-11)15-17-18-16(20-15)14(19)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKHEDOPZARNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)

![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)
![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)
![9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)



![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)